[(Z)-18-[3-[[3-[(Z)-12-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]-[2-(4-methylpiperazin-1-yl)ethyl]amino]propanoyloxy]octadec-9-en-7-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
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Overview
Description
RM 137-15: is an ionizable cationic lipid that has been utilized in the formation of lipid nanoparticles for the delivery of messenger ribonucleic acid in vivo . This compound is known for its ability to encapsulate messenger ribonucleic acid encoding a fluorescent reporter, which increases fluorescence in the livers of mice .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of RM 137-15 involves the reaction of specific lipid precursors under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including esterification and amidation reactions .
Industrial Production Methods: : Industrial production of RM 137-15 is carried out under stringent conditions to ensure high purity and consistency. The process involves large-scale organic synthesis, purification through chromatography, and quality control measures to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions: : RM 137-15 primarily undergoes esterification and amidation reactions during its synthesis . It is also involved in ionization reactions due to its cationic nature.
Common Reagents and Conditions: : Common reagents used in the synthesis of RM 137-15 include lipid precursors, esterifying agents, and amine derivatives. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products: : The major product formed from the synthesis of RM 137-15 is the ionizable cationic lipid itself, which is used in the formation of lipid nanoparticles .
Scientific Research Applications
Chemistry: : RM 137-15 is used in the development of lipid nanoparticles for the delivery of nucleic acids, including messenger ribonucleic acid and small interfering ribonucleic acid .
Biology: : In biological research, RM 137-15 is utilized to study the delivery and expression of genetic material in vivo. It has been used in experiments involving the delivery of messenger ribonucleic acid encoding fluorescent reporters to monitor gene expression in animal models .
Medicine: Its ability to deliver messenger ribonucleic acid efficiently makes it a promising candidate for therapeutic interventions .
Industry: : In the pharmaceutical industry, RM 137-15 is used in the formulation of lipid-based drug delivery systems. It is also being explored for its potential in the delivery of therapeutic nucleic acids .
Mechanism of Action
Mechanism: : RM 137-15 functions by forming lipid nanoparticles that encapsulate nucleic acids. These nanoparticles facilitate the delivery of nucleic acids into cells by fusing with the cell membrane and releasing the encapsulated material into the cytoplasm .
Molecular Targets and Pathways: : The primary molecular targets of RM 137-15 are the cell membranes, where it facilitates the entry of nucleic acids. The pathways involved include endocytosis and subsequent release of the nucleic acids into the cytoplasm .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to RM 137-15 include other ionizable cationic lipids used in lipid nanoparticle formulations, such as DLin-MC3-DMA and C12-200 .
Uniqueness: : RM 137-15 is unique due to its specific structure and ionizable properties, which enhance its ability to deliver nucleic acids efficiently. Its branched tail and multi-tail non-disulfide structure contribute to its effectiveness in forming stable lipid nanoparticles .
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Properties
Molecular Formula |
C93H153N3O8 |
---|---|
Molecular Weight |
1441.2 g/mol |
IUPAC Name |
[(Z)-18-[3-[[3-[(Z)-12-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]-[2-(4-methylpiperazin-1-yl)ethyl]amino]propanoyloxy]octadec-9-en-7-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C93H153N3O8/c1-6-10-14-18-20-22-24-26-28-30-32-34-36-38-40-46-52-58-66-74-92(99)103-88(70-62-16-12-8-3)72-64-56-50-44-42-48-54-60-68-86-101-90(97)76-78-95(84-85-96-82-80-94(5)81-83-96)79-77-91(98)102-87-69-61-55-49-43-45-51-57-65-73-89(71-63-17-13-9-4)104-93(100)75-67-59-53-47-41-39-37-35-33-31-29-27-25-23-21-19-15-11-7-2/h10-11,14-15,20-23,26-29,32-35,38-41,52-53,56-59,64-65,88-89H,6-9,12-13,16-19,24-25,30-31,36-37,42-51,54-55,60-63,66-87H2,1-5H3/b14-10-,15-11-,22-20-,23-21-,28-26-,29-27-,34-32-,35-33-,40-38-,41-39-,58-52-,59-53-,64-56-,65-57- |
InChI Key |
XDTKLSKXCYCJIA-VRMIVSQRSA-N |
Isomeric SMILES |
CCCCCCC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)C/C=C\CCCCCCCCOC(=O)CCN(CCN1CCN(CC1)C)CCC(=O)OCCCCCCCC/C=C\CC(OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)CCCCCC |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCCOC(=O)CCN(CCC(=O)OCCCCCCCCC=CCC(CCCCCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)CCN1CCN(CC1)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Origin of Product |
United States |
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